molecular formula C11H6ClNO4 B2389470 8-Chloroquinoline-2,4-dicarboxylic acid CAS No. 330646-88-3

8-Chloroquinoline-2,4-dicarboxylic acid

Cat. No. B2389470
CAS RN: 330646-88-3
M. Wt: 251.62
InChI Key: CYBPXAPZONTLOR-UHFFFAOYSA-N
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Description

8-Chloroquinoline-2,4-dicarboxylic acid (8-CQD) is an organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. 8-CQD is a derivative of quinoline, a heterocyclic aromatic compound found in many naturally occurring substances. It has been studied for its potential applications in the synthesis of various drugs, as well as its potential to act as a pharmacological agent. 8-CQD has also been studied for its potential to act as a catalyst in organic reactions.

Scientific Research Applications

8-Chloroquinoline-2,4-dicarboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been studied for its potential to act as a pharmacological agent and as a catalyst in organic reactions. 8-Chloroquinoline-2,4-dicarboxylic acid has also been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation process. In addition, 8-Chloroquinoline-2,4-dicarboxylic acid has been studied for its potential to act as an antioxidant, and its potential to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 8-Chloroquinoline-2,4-dicarboxylic acid in lab experiments include its high purity, its ability to act as a catalyst in organic reactions, and its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). The main limitation of using 8-Chloroquinoline-2,4-dicarboxylic acid in lab experiments is its potential to act as an inhibitor of certain cancer cells, which could lead to unexpected results.

Future Directions

There are many potential future directions for the study of 8-Chloroquinoline-2,4-dicarboxylic acid. These include further research into its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), its potential to act as an antioxidant, and its potential to inhibit the growth of certain cancer cells. In addition, further research into the biochemical and physiological effects of 8-Chloroquinoline-2,4-dicarboxylic acid could lead to the development of new therapeutic agents. Further research into the synthesis of 8-Chloroquinoline-2,4-dicarboxylic acid could also lead to the development of more efficient and cost-effective methods for its production. Finally, further research into the potential applications of 8-Chloroquinoline-2,4-dicarboxylic acid could lead to the development of new drugs and drug delivery systems.

Synthesis Methods

8-Chloroquinoline-2,4-dicarboxylic acid can be synthesized in two different ways. The first method involves the condensation reaction of 2,4-dichloroquinoline and malonic acid, while the second method involves the condensation reaction of 2,4-dichlorobenzaldehyde and malononitrile. Both methods require the use of a catalyst, such as p-toluenesulfonic acid or trifluoroacetic acid, to promote the reaction. The reaction yields 8-Chloroquinoline-2,4-dicarboxylic acid in high yields with good purity.

properties

IUPAC Name

8-chloroquinoline-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO4/c12-7-3-1-2-5-6(10(14)15)4-8(11(16)17)13-9(5)7/h1-4H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBPXAPZONTLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroquinoline-2,4-dicarboxylic acid

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